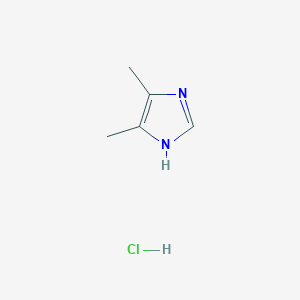

4,5-Dimethyl-1H-imidazole hydrochloride

Descripción general

Descripción

4,5-Dimethyl-1H-imidazole hydrochloride is a specialty product for proteomics research . Its molecular formula is C5H9ClN2 and its molecular weight is 132.59 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a chloride ion . The InChI key for this compound is RKSANQPKBITNSO-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Reactivity and Spectroscopic Characterization

- Understanding Reactivity: Two derivatives of imidazole, including 4,5-dimethyl-1H-imidazole, were synthesized using a solvent-free pathway. Their reactive properties were explored through spectroscopic methods and computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These studies contribute to understanding the molecular interactions and reactivity of such compounds (Hossain et al., 2018).

Synthesis and Application in Molecular Docking

- Expedient Synthesis and Application: A process for synthesizing a related imidazole compound was developed, showcasing the versatility of imidazole derivatives in chemical synthesis. Additionally, these compounds were explored for potential interaction with proteins using molecular docking, suggesting possible inhibitory activity against specific enzymes (Kudzma & Turnbull, 1991).

Antimicrobial Activity and Nonlinear Optical Properties

- Antimicrobial and Nonlinear Optical (NLO) Properties: Another study examined the antimicrobial activity of imidazole derivatives against various bacterial strains. Additionally, these compounds demonstrated significant nonlinear optical properties, indicating potential applications in photonics and electronics (Thomas et al., 2018).

Corrosion Inhibition in Acidic Media

- Corrosion Inhibition: Imidazole derivatives, including those with 4,5-dimethyl substitution, have been studied as corrosion inhibitors for carbon steel in acidic media. This application highlights the industrial significance of these compounds in protecting metal surfaces from corrosion (Duran et al., 2021).

Organic Precursor for Nanoparticle Synthesis

- Nanoparticle Synthesis Precursor: Imidazole derivatives have been used as organic precursors for the synthesis of zinc oxide nanoparticles, showcasing their utility in nanotechnology (Padhy et al., 2010).

Direcciones Futuras

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development and study of imidazole compounds, including 4,5-Dimethyl-1H-imidazole hydrochloride.

Mecanismo De Acción

Target of Action

Imidazole, the core structure of 4,5-Dimethyl-1H-imidazole hydrochloride, is a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole is known to be a key component in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Análisis Bioquímico

Biochemical Properties

4,5-Dimethyl-1H-imidazole hydrochloride is known to participate in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to metal ions, such as zinc and copper, which are essential cofactors for many enzymatic reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing the enzyme from interacting with its substrates. Additionally, this compound can affect gene expression by binding to transcription factors or other DNA-binding proteins, altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. In some cases, high doses of this compound can lead to toxic effects, such as liver damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The compound can also influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, the compound can bind to transport proteins, which facilitate its movement to different cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Propiedades

IUPAC Name |

4,5-dimethyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-5(2)7-3-6-4;/h3H,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSANQPKBITNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574101 | |

| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53316-51-1 | |

| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)